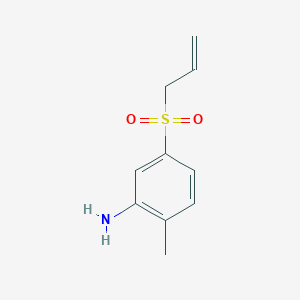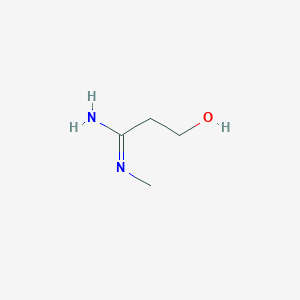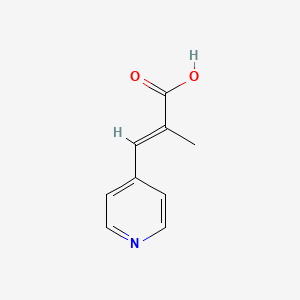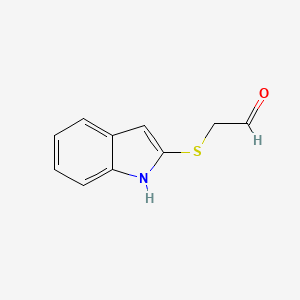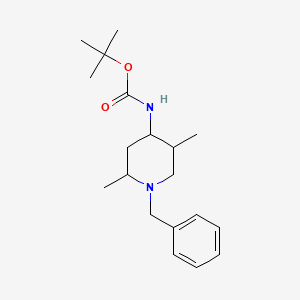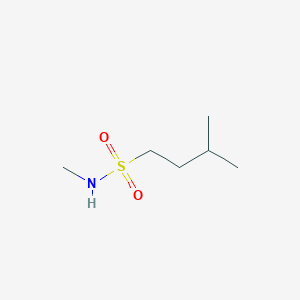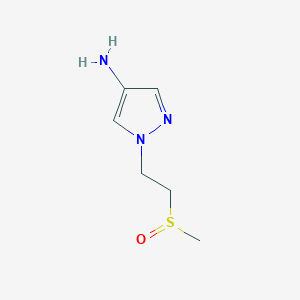
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a methanesulfinylethyl group and an amine group at the 4-position. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the methanesulfinylethyl group. Common synthetic routes include:
Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the methanesulfinylethyl group via nucleophilic substitution reactions.
Step 3: Final amination step to introduce the amine group at the 4-position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinylethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: Sulfone derivatives, sulfide derivatives, and substituted pyrazole compounds.
科学的研究の応用
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, modulating biological processes. The methanesulfinylethyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
類似化合物との比較
1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-Methanesulfinylethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine: Differing by the presence of a methyl group at the 4-position.
1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine: Differing by the position of the amine group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound for research and industrial applications.
特性
分子式 |
C6H11N3OS |
|---|---|
分子量 |
173.24 g/mol |
IUPAC名 |
1-(2-methylsulfinylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H11N3OS/c1-11(10)3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 |
InChIキー |
XCJMTHYCSULWBK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CCN1C=C(C=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13190760.png)
![{2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol](/img/structure/B13190767.png)


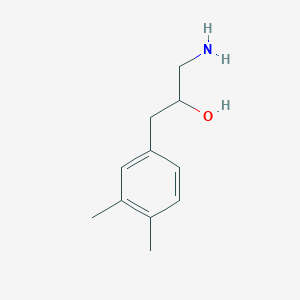
![2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane](/img/structure/B13190789.png)

![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)
